![molecular formula C17H15ClN2O3S B2890349 N-benzyl-4-(4-chlorophenyl)sulfonyl-2-methyl-1,3-oxazol-5-amine CAS No. 301158-87-2](/img/structure/B2890349.png)
N-benzyl-4-(4-chlorophenyl)sulfonyl-2-methyl-1,3-oxazol-5-amine
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Overview
Description
“N-benzyl-4-(4-chlorophenyl)sulfonyl-2-methyl-1,3-oxazol-5-amine” is a compound that belongs to a class of molecules known as N-acyl-α-amino acids, 1,3-oxazol-5 (4 H )-ones, N -acyl-α-amino ketones, and 1,3-oxazoles derivatives . These compounds bear a 4- [ (4-chlorophenyl)sulfonyl]phenyl moiety .
Synthesis Analysis
The synthesis of similar compounds typically starts from 4-chlorobenzoic acid. The process involves esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5- (4-chlorophen-yl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the final sulfonamides .Molecular Structure Analysis
The structures of these compounds are confirmed by spectral (UV-Vis, FT-IR, MS, 1 H- and 13 C-NMR) data and elemental analysis results .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized using spectral data (UV-Vis, FT-IR, MS, 1 H- and 13 C-NMR) and elemental analysis . The lipophilic character of the compounds, expressed by the clogP value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .Scientific Research Applications
Transition-metal-free Intermolecular Amination
An efficient transition-metal-free intermolecular benzylic amidation with sulfonamides has been developed, showcasing the potential for environmentally friendly intermolecular amidation processes. This method allows for the generation of various valuable nitrogen-containing compounds, highlighting its utility in the synthesis of complex organic molecules (Fan et al., 2009).
Synthesis and Antimicrobial Activities
New 1,2,4-triazole derivatives have been synthesized, demonstrating good to moderate antimicrobial activities against various microorganisms. This research underlines the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Antiviral Activity of Sulfonamides
The synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives has shown certain anti-tobacco mosaic virus activities, indicating the potential of these compounds in antiviral applications (Chen et al., 2010).
Synthesis of Formazans as Antimicrobial Agents
The synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole has been explored for antimicrobial applications, demonstrating moderate activity against bacterial and fungal strains (Sah et al., 2014).
Development of Thermally Stable Copolymers
The synthesis of aromatic poly(imide amide benzimidazole) copolymers showcases the potential for creating materials with high thermal stability and solubility in specific solvents, indicating their usefulness in high-performance applications (Wang & Wu, 2003).
Proton Conductive Polyimide Ionomer Membranes
Research into sulfonated polyimide copolymers containing NH, OH, or COOH groups for use in proton conductive membranes highlights the importance of these functional groups in improving proton conductivity, especially under low humidity conditions (Saito et al., 2010).
Mechanism of Action
Future Directions
The promising therapeutic potential of these compounds has led to ongoing research . Future work may involve designing, obtaining, and characterizing novel analogs with a 4- [ (4-bromophenyl)sulfonyl]phenyl fragment and evaluating their in silico and in vitro antimicrobial, antioxidant, and toxicity properties with the aim of identifying new biologically active compounds .
properties
IUPAC Name |
N-benzyl-4-(4-chlorophenyl)sulfonyl-2-methyl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c1-12-20-17(24(21,22)15-9-7-14(18)8-10-15)16(23-12)19-11-13-5-3-2-4-6-13/h2-10,19H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCLZYKTVLTSOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-(4-chlorophenyl)sulfonyl-2-methyl-1,3-oxazol-5-amine |
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